molecular formula C16H16Cl2O3 B8651635 3-(2,6Dichloro-4-(benzyloxy)phenoxy)-1-propyl alcohol CAS No. 179101-69-0

3-(2,6Dichloro-4-(benzyloxy)phenoxy)-1-propyl alcohol

Cat. No.: B8651635
CAS No.: 179101-69-0
M. Wt: 327.2 g/mol
InChI Key: SSTISGDCUZASAV-UHFFFAOYSA-N
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Description

3-(2,6Dichloro-4-(benzyloxy)phenoxy)-1-propyl alcohol is a useful research compound. Its molecular formula is C16H16Cl2O3 and its molecular weight is 327.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

179101-69-0

Molecular Formula

C16H16Cl2O3

Molecular Weight

327.2 g/mol

IUPAC Name

3-(2,6-dichloro-4-phenylmethoxyphenoxy)propan-1-ol

InChI

InChI=1S/C16H16Cl2O3/c17-14-9-13(21-11-12-5-2-1-3-6-12)10-15(18)16(14)20-8-4-7-19/h1-3,5-6,9-10,19H,4,7-8,11H2

InChI Key

SSTISGDCUZASAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Cl)OCCCO)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A reaction vessel was charged with 3.75 g of 3,5-dichloro-4-(3-benzoyloxypropyloxy)-1-(benzyloxy)benzene, 5.0 g of 10% aqueous potassium hydroxide solution and 50 ml of methanol. After stirring at room temperature for 24 hours, the reaction mixture was concentrated. The concentrate was poured into water, and extracted twice with 150 m of diethyl ether. The combined ether layer was washed with water, dried with anhydrous magnesium sulfate, and concentrated to obtain a crude product. The crude product was subjected to silica gel chromatography, which afforded 2.56 g of 3-(2,6-dichloro-4-(benzyloxy)phenoxy)-1-propyl alcohol (90% yield).
Name
3,5-dichloro-4-(3-benzoyloxypropyloxy)-1-(benzyloxy)benzene
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 10.1 grams (0.038 mole) of 2,6-dichloro-4-(phenylmethoxy)phenol (known compound) and 8.0 grams (0.058 mole) of potassium carbonate in 150 mL of DMF was cooled to 0–4° C. and 3.7 mL (0.041 mole) of 3-bromopropan-1-ol was slowly added. Upon completion of addition the reaction mixture was allowed to warm to ambient temperature where it was stirred during an 18 hour period. After this time water was added to the reaction mixture, and the mixture was extracted with two 150 mL portions of diethyl ether. The combined extracts were dried with sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure to yield 11.8 grams of residual solid. The NMR spectrum was consistent with the proposed structure.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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